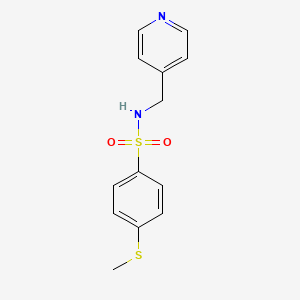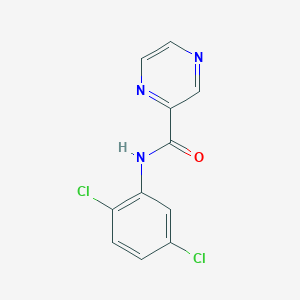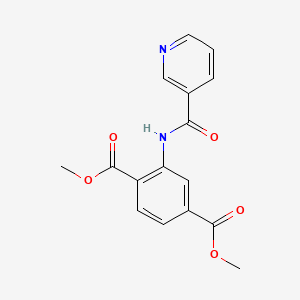
1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a pyridine ring attached to a benzene ring, with two carboxylate groups and a pyridine-3-amido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the esterification of 1,4-dimethylbenzene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to a nucleophilic substitution reaction with 3-aminopyridine to form the final product.
Reaction Conditions:
-
Esterification:
- Reactants: 1,4-dimethylbenzene-1,4-dicarboxylic acid, methanol
- Catalyst: Sulfuric acid
- Temperature: Reflux conditions
- Time: Several hours
-
Nucleophilic Substitution:
- Reactants: Esterified product, 3-aminopyridine
- Solvent: Anhydrous ethanol
- Temperature: Room temperature to mild heating
- Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
-
Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperatures
-
Reduction:
- Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
- Conditions: Room temperature to mild heating, atmospheric pressure
-
Substitution:
- Reagents: Halogens (e.g., chlorine, bromine), nitrating agents
- Conditions: Room temperature to mild heating, presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of quinones
Reduction: Formation of amines
Substitution: Introduction of halogen or nitro groups onto the benzene ring
Scientific Research Applications
1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The pyridine-3-amido group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene-1,4-dicarboxylate: Lacks the pyridine-3-amido group, resulting in different chemical properties.
2-(Pyridine-3-amido)benzoic acid: Contains a carboxylic acid group instead of ester groups, affecting its reactivity and solubility.
1,4-Dimethyl-2-(pyridine-3-amido)benzene: Similar structure but lacks the carboxylate groups, leading to different applications.
Uniqueness
1,4-DIMETHYL 2-(PYRIDINE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both ester and pyridine-3-amido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
dimethyl 2-(pyridine-3-carbonylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-15(20)10-5-6-12(16(21)23-2)13(8-10)18-14(19)11-4-3-7-17-9-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWHEDCQZQSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
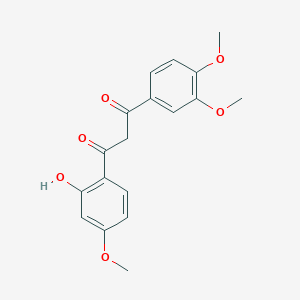
![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
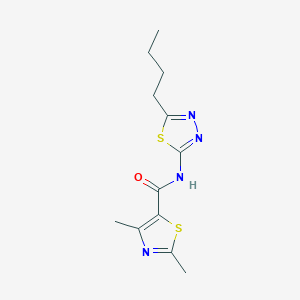
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)
![3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5623952.png)
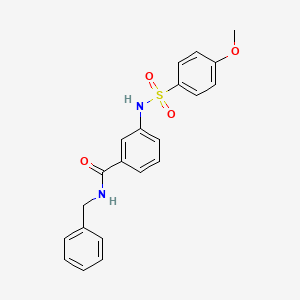
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)
![N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B5623982.png)
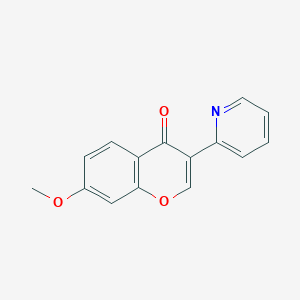
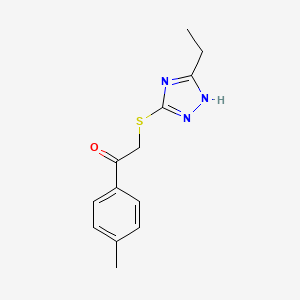
![(4Z)-4-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B5623998.png)
